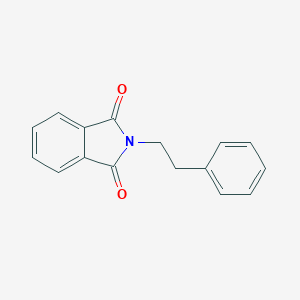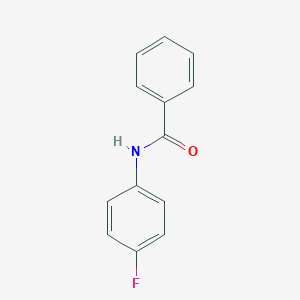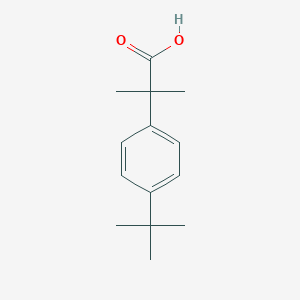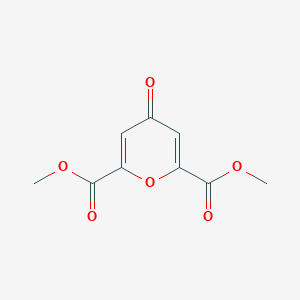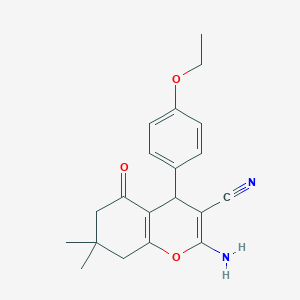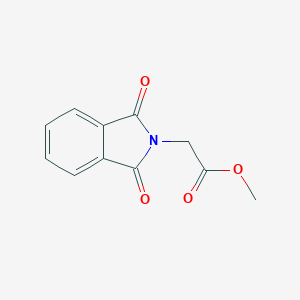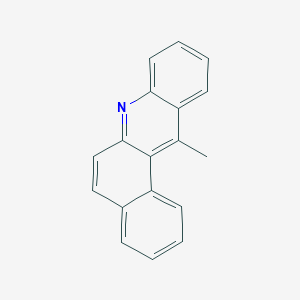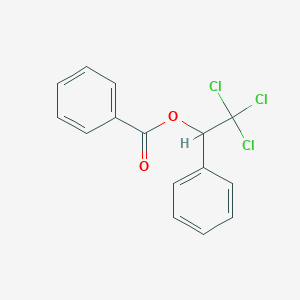
2,2,2-Trichloro-1-phenylethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-phenylethyl benzoate, also known as triclosan, is a widely used synthetic antimicrobial agent. It was first synthesized in the 1960s and has since been used in a variety of products, including soaps, toothpaste, and cosmetics. Triclosan has been the subject of much scientific research due to its potential health and environmental effects.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-phenylethyl benzoate involves the inhibition of bacterial fatty acid synthesis. Triclosan targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the final step of fatty acid synthesis. By inhibiting ENR, 2,2,2-Trichloro-1-phenylethyl benzoate prevents the synthesis of fatty acids, which are essential for bacterial cell membrane formation and growth.
Biochemical and Physiological Effects
Triclosan has been shown to have a variety of biochemical and physiological effects. It has been found to disrupt the endocrine system by interfering with hormone signaling pathways. Triclosan has also been shown to have cytotoxic effects on human cells and to induce oxidative stress. In addition, 2,2,2-Trichloro-1-phenylethyl benzoate has been found to accumulate in the environment and has been detected in human breast milk, urine, and blood.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Triclosan is also highly effective at inhibiting bacterial growth, making it a useful tool for studying the effects of antimicrobial agents on microbial communities. However, 2,2,2-Trichloro-1-phenylethyl benzoate has some limitations for lab experiments. It has been shown to have cytotoxic effects on human cells, which may limit its use in certain experiments. In addition, 2,2,2-Trichloro-1-phenylethyl benzoate has been found to accumulate in the environment, which may limit its use in studies of environmental toxicity.
Orientations Futures
There are several future directions for research on 2,2,2-Trichloro-1-phenylethyl benzoate. One area of research is the development of alternative antimicrobial agents that do not have the potential health and environmental effects of 2,2,2-Trichloro-1-phenylethyl benzoate. Another area of research is the study of the long-term effects of 2,2,2-Trichloro-1-phenylethyl benzoate exposure on human health and the environment. Finally, research is needed to better understand the mechanisms of action of 2,2,2-Trichloro-1-phenylethyl benzoate and its effects on microbial communities.
Méthodes De Synthèse
Triclosan is synthesized by the reaction of 2,4,4-trichloro-2-hydroxydiphenyl ether with ethyl chloroformate in the presence of a base. The resulting product is then treated with benzoic acid to form 2,2,2-trichloro-1-phenylethyl benzoate.
Applications De Recherche Scientifique
Triclosan has been used extensively in scientific research due to its antimicrobial properties. It has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses. Triclosan has also been used as a tool to study the effects of antimicrobial agents on microbial communities.
Propriétés
Numéro CAS |
31644-71-0 |
|---|---|
Nom du produit |
2,2,2-Trichloro-1-phenylethyl benzoate |
Formule moléculaire |
C15H11Cl3O2 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
(2,2,2-trichloro-1-phenylethyl) benzoate |
InChI |
InChI=1S/C15H11Cl3O2/c16-15(17,18)13(11-7-3-1-4-8-11)20-14(19)12-9-5-2-6-10-12/h1-10,13H |
Clé InChI |
CDFHHEIBQKAUJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
31644-71-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




